molecular formula C14H13F3N2O B1407720 1-(tert-butyl)-3-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1350760-06-3

1-(tert-butyl)-3-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1407720
CAS No.: 1350760-06-3
M. Wt: 282.26 g/mol
InChI Key: CLBRSJWAWUHQBS-UHFFFAOYSA-N
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Description

1-(tert-butyl)-3-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a tert-butyl group and a trifluorophenyl group attached to the pyrazole ring, along with an aldehyde functional group at the 4-position. The trifluorophenyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(tert-butyl)-3-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a tert-butyl group and a trifluorophenyl group.

    Introduction of the Aldehyde Group: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, where the pyrazole is treated with a formylating agent like DMF and POCl3.

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(tert-butyl)-3-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, acidic or basic conditions, and various solvents depending on the specific reaction.

Scientific Research Applications

1-(tert-butyl)-3-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-3-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluorophenyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, while the aldehyde group can participate in covalent bonding with nucleophilic residues in proteins.

Comparison with Similar Compounds

1-(tert-butyl)-3-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives, such as:

    1-(tert-butyl)-3-phenyl-1H-pyrazole-4-carbaldehyde: Lacks the trifluoromethyl groups, resulting in different chemical properties and reactivity.

    1-(tert-butyl)-3-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde: Has fewer fluorine atoms, which may affect its biological activity and binding affinity.

    1-(tert-butyl)-3-(2,3,4-trichlorophenyl)-1H-pyrazole-4-carbaldehyde: Contains chlorine atoms instead of fluorine, leading to different chemical and biological properties.

The presence of the trifluorophenyl group in this compound makes it unique, as it imparts specific electronic and steric effects that can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

1-tert-butyl-3-(2,3,4-trifluorophenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O/c1-14(2,3)19-6-8(7-20)13(18-19)9-4-5-10(15)12(17)11(9)16/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBRSJWAWUHQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C(=N1)C2=C(C(=C(C=C2)F)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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